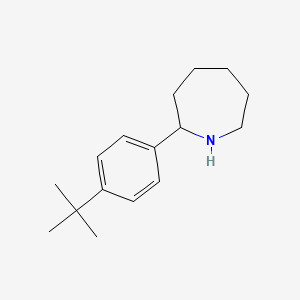
2-(4-Tert-butylphenyl)azepane
Descripción general
Descripción
“2-(4-Tert-butylphenyl)azepane” is an azepane derivative. It has a molecular formula of C16H25N . This compound has gained significant attention in the scientific community due to its promising properties that can be used in various fields of research and industry.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, azepine derivatives are generally synthesized through recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered azepane ring attached to a phenyl ring substituted with a tert-butyl group . The average mass of this compound is 231.376 Da .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Modification
- Lithiation–Substitution of N-Boc-2-phenylazepane : Research on 2,2-disubstituted azepanes, including N-tert-butoxy(N-Boc)-2-phenylazepane, demonstrates their utility in chemical synthesis. By treating these compounds with butyllithium and electrophiles, various substituted products can be obtained. This process is important for the synthesis of cyclic carbamates and other complex organic structures (Aeyad, Williams, Meijer, & Coldham, 2017).
2. Pharmaceutical Research
- Azepane-Based Drug Discovery : Azepane-based motifs, including compounds like 2-(4-Tert-butylphenyl)azepane, are of significant interest in pharmaceutical research. These compounds show diverse pharmacological properties and are used in the development of new therapeutic agents, particularly in the treatment of cancer, Alzheimer's disease, and as antimicrobial agents (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
3. Materials Science
- Polymer Synthesis : Research involving compounds like this compound contributes to advancements in materials science, particularly in the synthesis of polymers. These compounds serve as blocking group/initiators in the synthesis of polyrotaxanes via radical polymerizations, demonstrating their utility in creating complex polymer structures (Lee, Engen, & Gibson, 1997).
4. Spectroscopy and Photochemistry
- Spectroscopy Studies : Compounds like this compound are also important in spectroscopy research. Studies involving these compounds help in understanding the behavior of azepines and their derivatives under various conditions, which is crucial for the development of new materials and drugs (Yue-xian, 2009).
5. Organic Chemistry and Catalysis
- Catalysis Research : The study of this compound and related compounds has implications in catalysis, particularly in reactions involving heterocycles. These studies enhance understanding of catalytic processes, contributing to the development of more efficient and selective catalytic systems (Lewis, Berman, Bergman, & Ellman, 2008).
Direcciones Futuras
While specific future directions for “2-(4-Tert-butylphenyl)azepane” are not available, azepane derivatives, in general, have been gaining attention in various fields of research and industry. Further investigation and exploration of azepane derivatives could contribute to their potential applications in these areas .
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15-7-5-4-6-12-17-15/h8-11,15,17H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWDVBKVSNHTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



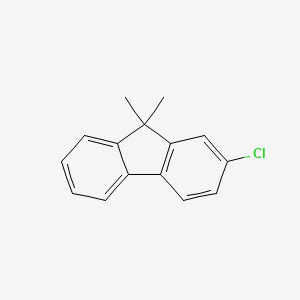


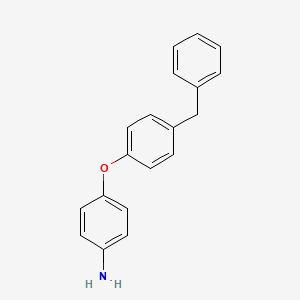
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
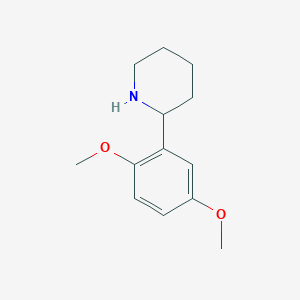
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)
![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)

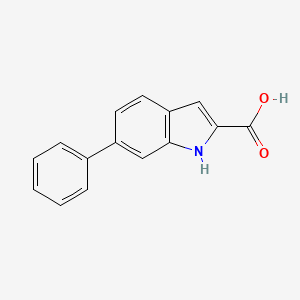

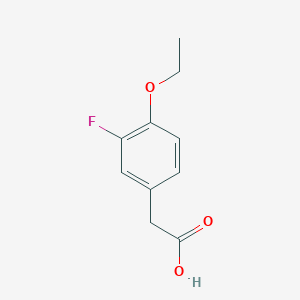
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
